

## N-Methylidene-L-alanine chemical properties and structure

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Compound of Interest

Compound Name: N-Methylidene-L-alanine

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# N-Methylidene-L-alanine: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **N-Methylidene-L-alanine**. It is intended for researchers, scientists, and drug development professionals interested in the application of this non-proteinogenic amino acid.

## **Core Chemical Properties and Structure**

**N-Methylidene-L-alanine**, a derivative of the proteinogenic amino acid L-alanine, possesses unique characteristics owing to the substitution of a hydrogen atom with a methyl group on the alpha-amino group. This modification significantly influences its chemical behavior and biological activity.

#### **Structural Identifiers**

The structure of **N-Methylidene-L-alanine** can be represented by various standard chemical identifiers:



Identifier	Value	
IUPAC Name	(2S)-2-(methylamino)propanoic acid[1]	
SMILES	CNINVALID-LINKC(O)=O[2]	
InChI	1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3, (H,6,7)/t3-/m0/s1[1]	
InChlKey	GDFAOVXKHJXLEI-VKHMYHEASA-N[1]	

## **Physicochemical Properties**

A summary of the key physicochemical properties of **N-Methylidene-L-alanine** is presented below. Please note that some values are predicted based on computational models.

Property	Value	Source
Molecular Formula	C4H9NO2	[1]
Molecular Weight	103.12 g/mol	[1]
Melting Point	315-317 °C (decomposes)	ChemicalBook
Boiling Point (Predicted)	190.1 ± 23.0 °C	ChemicalBook
pKa (Predicted)	2.32 ± 0.10	ChemicalBook
Appearance	White to off-white powder	ChemicalBook

## **Experimental Protocols for Synthesis**

The synthesis of **N-Methylidene-L-alanine** can be achieved through both chemical and biocatalytic methods. Each approach offers distinct advantages in terms of stereoselectivity, yield, and environmental impact.

## Chemical Synthesis: Reductive Amination of Pyruvic Acid







This method involves the reaction of a keto acid (pyruvic acid) with an amine (methylamine) in the presence of a reducing agent.

#### Methodology:

- Imine Formation: Pyruvic acid is reacted with methylamine to form an intermediate imine. This reaction is typically carried out in a suitable solvent such as methanol.
- Reduction: The imine is then reduced to the corresponding amine. A common reducing agent
  for this step is sodium borohydride (NaBH4).[3] The use of sodium cyanoborohydride
  (NaBH3CN) can also be employed as it selectively reduces imines in the presence of
  ketones.
- Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve adjusting the pH, extraction with an organic solvent, and subsequent purification of the final product, for instance, through recrystallization.

Experimental Workflow: Reductive Amination



## Reactants Pyruvic Acid Methylamine Reaction Steps Imine Formation (Solvent: Methanol) Reduction (Reducing Agent: NaBH4) Purification Reaction Work-up (pH adjustment, extraction) Purification (Recrystallization) N-Methylidene-L-alanine

#### **Reductive Amination Workflow**

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Caption: General workflow for the synthesis of **N-Methylidene-L-alanine** via reductive amination.

## **Chemical Synthesis: N-methylation of L-alanine**

This approach involves the direct methylation of the amino group of L-alanine. To achieve selective mono-methylation and avoid over-methylation, a protecting group strategy is often employed.





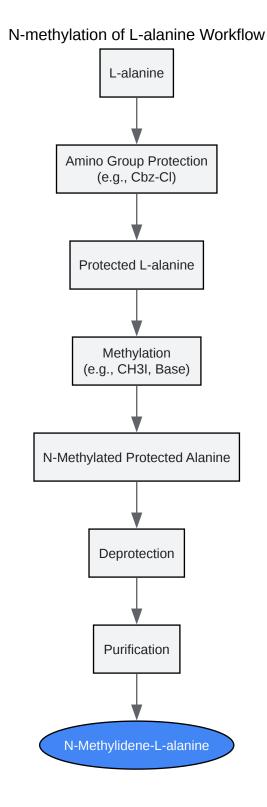


#### Methodology:

- Protection of the Amino Group: The α-amino group of L-alanine is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group.[4]
- Methylation: The protected L-alanine is then treated with a methylating agent, such as methyl iodide, in the presence of a base.
- Deprotection: The protecting group is subsequently removed to yield **N-Methylidene-L-alanine**. The choice of deprotection conditions depends on the protecting group used.
- Purification: The final product is purified from the reaction mixture using standard techniques like chromatography or recrystallization.

Experimental Workflow: N-methylation of L-alanine





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Caption: General workflow for the synthesis of **N-Methylidene-L-alanine** via N-methylation of L-alanine.



## **Biocatalytic Synthesis**

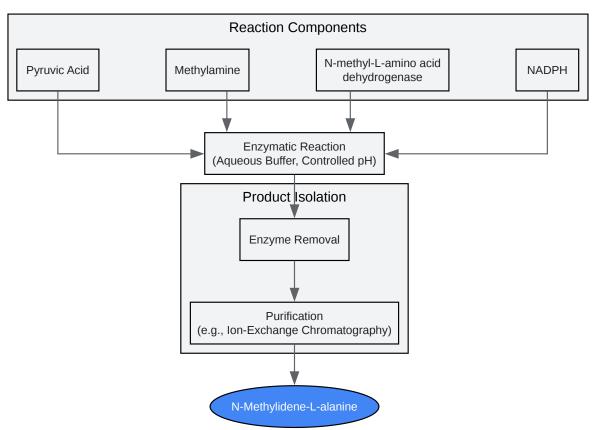
A highly stereoselective method for the synthesis of **N-Methylidene-L-alanine** utilizes the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH).[5] This biocatalytic approach offers a greener alternative to chemical synthesis.

#### Methodology:

- Reaction Setup: The reaction is typically carried out in an aqueous buffer at a controlled pH.
   The key components are:
  - Substrate: Pyruvic acid
  - Amine Source: Methylamine
  - Enzyme: N-methyl-L-amino acid dehydrogenase (often from Pseudomonas putida)
  - Cofactor: NADPH for the reductive step.[6]
- Enzymatic Conversion: The enzyme catalyzes the reductive amination of pyruvate with methylamine to stereoselectively produce N-Methylidene-L-alanine.
- Product Isolation: After the reaction is complete, the enzyme is typically removed (e.g., by denaturation and centrifugation), and the product is isolated from the reaction mixture. This may involve techniques such as ion-exchange chromatography.

Experimental Workflow: Biocatalytic Synthesis





#### Biocatalytic Synthesis Workflow

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Caption: General workflow for the biocatalytic synthesis of **N-Methylidene-L-alanine**.

### **Potential Signaling Pathways**

While direct studies on the signaling pathways of **N-Methylidene-L-alanine** are limited, research on the structurally similar compound beta-N-methylamino-L-alanine (BMAA) provides valuable insights. BMAA has been shown to act as an agonist at metabotropic glutamate receptors and to affect N-methyl-D-aspartate (NMDA) receptors.[7][8] This suggests that **N-Methylidene-L-alanine** may also interact with the glutamatergic system, a key neurotransmitter system in the central nervous system.

## **Hypothetical Glutamatergic Signaling Pathway**





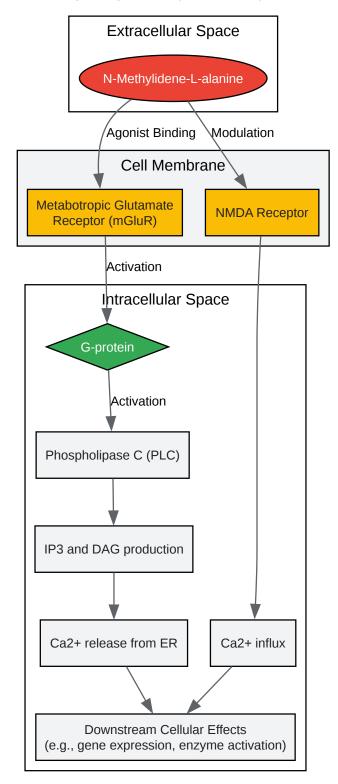


The following diagram illustrates a hypothetical signaling pathway where **N-Methylidene-L-alanine** could act on glutamate receptors, leading to downstream cellular effects. This proposed pathway is based on the known actions of the related compound BMAA.

Hypothetical Signaling Pathway



#### Hypothetical Signaling Pathway of N-Methylidene-L-alanine



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Caption: Hypothetical signaling cascade initiated by **N-Methylidene-L-alanine** at glutamate receptors.

This guide provides a foundational understanding of **N-Methylidene-L-alanine**. Further research is warranted to fully elucidate its biological roles and potential therapeutic applications.

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